methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H7Cl2N3O2. It is a derivative of benzoic acid and contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to yield the triazole ring. Finally, the esterification of the resulting compound with methanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can disrupt various metabolic processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Methyl 5-chloro-2-(1H-1,2,3-triazol-1-yl)benzoate
- Methyl 5-chloro-2-(1H-1,2,4-triazol-3-yl)benzoate
Uniqueness
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of the 1H-1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following properties:
Property | Details |
---|---|
Molecular Formula | C10H8ClN3O2 |
Molecular Weight | 237.64 g/mol |
IUPAC Name | This compound |
CAS Number | 1219567-37-9 |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and biosynthesis of various compounds. This inhibition can disrupt metabolic pathways and lead to significant biological effects, including antimicrobial and antifungal activities .
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial and antifungal activities. This compound has been studied for its effectiveness against various pathogens:
- Antibacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing efficacy against common fungal strains.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of similar triazole derivatives found that compounds like this compound exhibit cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Methyl 5-chloro-2-(triazole) | MCF-7 (Breast) | 15.0 |
Other triazole derivatives | Bel-7402 (Liver) | 20.0 |
These results suggest that this compound could be further explored for potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antifungal Activity : A comparative study found that this compound exhibited higher antifungal activity compared to standard antifungal agents against Candida species.
- Cytotoxicity Evaluation : Another study reported that derivatives of triazole compounds showed promising results in inhibiting the growth of human cancer cell lines (e.g., MCF-7), suggesting a potential role in anticancer drug development .
Properties
Molecular Formula |
C10H8ClN3O2 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
FBTLGXUCBGYJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.